Amino-PEG19-amine
Description
Chemical Structure and Molecular Formula
O,O'-Bis(2-aminoethyl)octadecaethylene glycol is a bifunctional polyethylene glycol (PEG) derivative characterized by a linear 18-unit ethylene glycol backbone terminated with aminoethyl groups. Its molecular formula is C₄₀H₈₄N₂O₁₉ , with a molecular weight of 897.10 g/mol . The compound’s structure consists of a central PEG chain flanked by two reactive primary amines, enabling its use as a crosslinker or spacer in bioconjugation.
Structural Features :
- Backbone : 18 repeating ethylene oxide units (n=18).
- Terminal groups : Aminoethyl (-NH₂CH₂CH₂O-) moieties.
- Symmetry : Homobifunctional design with identical reactive ends.
Key Structural Descriptors :
| Property | Value/Description | Source |
|---|---|---|
| SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |
|
| InChI Key | PEPHTALHHSCONG-UHFFFAOYSA-N |
|
| Topological polar surface area | 227 Ų |
Nomenclature and IUPAC Naming
The systematic IUPAC name for this compound is 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine . This name reflects the 18 ethylene oxide units and terminal amine groups.
Naming Conventions :
- PEG-based : The "octadecaethylene" prefix denotes 18 ethylene glycol units.
- Functional groups : "Bis(2-aminoethyl)" specifies the dual amine-terminated structure.
CAS Registry Information (892154-56-2)
The compound is uniquely identified by the CAS Registry Number 892154-56-2 , which is critical for regulatory and commercial tracking.
Associated Registry Data :
| Registry Field | Value | Source |
|---|---|---|
| CAS RN | 892154-56-2 | |
| PubChem CID | 16211103 | |
| DSSTox Substance ID | DTXSID80583361 |
Historical Development of PEG-Diamine Compounds
The synthesis of PEG-diamine derivatives originated in the late 20th century, driven by demand for biocompatible crosslinkers. Key milestones include:
- 1977 : Davis and Abuchowski’s pioneering work on PEGylation of proteins, laying groundwork for functionalized PEGs.
- 1990s : Commercialization of PEG-bis-amines via tosylation and amination protocols.
- 2000s : Optimization of large-scale production using ethylene oxide polymerization and amine termination.
Synthetic Evolution :
Early methods relied on halogenation (e.g., thionyl bromide), while modern approaches use sulfonate intermediates for higher purity.
Position within the Polyethylene Glycol Derivative Family
O,O'-Bis(2-aminoethyl)octadecaethylene glycol belongs to the homobifunctional PEG-diamine subclass, distinguished by its symmetrical amine termini.
Classification of PEG Derivatives :
| PEG Type | Functional Groups | Example Use Case |
|---|---|---|
| Monofunctional (mPEG-X) | Single reactive group | Protein PEGylation |
| Homobifunctional (X-PEG-X) | Identical termini | Crosslinking polymers |
| Heterobifunctional (X-PEG-Y) | Different termini | Targeted drug delivery |
| Multi-arm PEG | Branched structure | Hydrogel fabrication |
Role of Homobifunctional PEGs :
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84N2O19/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h1-42H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPHTALHHSCONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84N2O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583361 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892154-56-2 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-Nonadecaoxanonapentacontane-1,59-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a two-step process:
- Step 1: Activation of the terminal hydroxyl groups of polyethylene glycol to form a leaving group derivative.
- Step 2: Amination of the activated PEG to yield the bis-amine compound.
This approach is well-documented in the literature and patents for PEG diamine synthesis, which is directly applicable to O,O'-Bis(2-aminoethyl)octadecaethylene glycol due to its PEG backbone with terminal aminoethyl groups.
Activation of Terminal Hydroxyl Groups
The terminal hydroxyl groups of polyethylene glycol (PEG) are converted into activated intermediates bearing good leaving groups to facilitate nucleophilic substitution. Common leaving groups include:
Two main routes for activation are:
| Activation Route | Reagents | Conditions | Notes |
|---|---|---|---|
| Tosylation | p-Toluenesulfonyl chloride, triethylamine (TEA) | PEG dissolved in toluene/TEA, room temperature, overnight precipitation | Forms PEG-bis tosylate, isolated by precipitation and filtration |
| Halogenation | Thionyl bromide or chloride, triethylamine (TEA) | PEG dissolved in toluene/TEA, room temperature, overnight precipitation | Forms PEG-bis halide (bromide or chloride), isolated similarly |
These activated PEG derivatives are isolated by precipitation and purification steps such as dissolution in ethyl alcohol and filtration.
Amination via Nucleophilic Substitution
The activated PEG intermediates undergo nucleophilic displacement by nitrogen nucleophiles to form PEG bis-amine derivatives:
- Sodium azide (NaN3) is commonly used to substitute the leaving groups, yielding PEG-bis azide intermediates.
- Subsequent catalytic hydrogenation (e.g., using Adams catalyst) reduces azide groups to primary amines, producing PEG bis-amine.
- Alternative nucleophiles include hydrazine and ammonium hydroxide , depending on the specific synthetic route.
Typical reaction conditions involve reflux in solvents like ethyl alcohol for extended periods (e.g., 36 hours) to ensure complete substitution.
Alternative Multi-Step Synthesis
A detailed three-step synthesis reported includes:
- Tosylation: PEG is tosylated in methylene chloride with pyridine and p-toluenesulfonyl chloride.
- Phthalate substitution: The PEG-bis tosylate is converted to PEG-bis phthalate by reaction with potassium phthalate in dimethylformamide (DMF) under reflux.
- Hydrazinolysis: PEG-bis phthalate is treated with hydrazine hydrate in ethanol under reflux to yield PEG bis-amine.
Purification involves repeated precipitation and washing cycles to remove impurities.
Direct Coupling Methods
In some advanced syntheses, O,O'-Bis(2-aminoethyl)octadecaethylene glycol is used directly in coupling reactions with other compounds. For example, coupling with carboxylic acid derivatives using coupling agents like HATU and bases such as triethylamine in anhydrous solvents (e.g., DMF) can yield PEGylated products in moderate to high yields (e.g., 29% to 91%). This indicates the availability of the bis-amine compound as a reagent and its compatibility with peptide coupling chemistry.
Summary Table of Preparation Parameters
| Step | Reaction Type | Reagents | Solvent | Conditions | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Activation (Tosylation) | p-Toluenesulfonyl chloride, TEA | Toluene/TEA | RT, overnight | Precipitation of PEG-bis tosylate |
| 1 | Activation (Halogenation) | Thionyl bromide/chloride, TEA | Toluene/TEA | RT, overnight | Precipitation of PEG-bis halide |
| 2 | Amination (Azide substitution) | Sodium azide | Ethyl alcohol | Reflux, ~36 h | PEG-bis azide intermediate |
| 3 | Reduction | Adams catalyst (PtO2) | Hydrogenation | RT or mild heating | PEG bis-amine product |
| Alternative 3-step | Tosylation → Phthalate substitution → Hydrazinolysis | Pyridine, p-toluenesulfonyl chloride, potassium phthalate, hydrazine hydrate | Methylene chloride, DMF, Ethanol | Various reflux steps | Purification by precipitation and washing |
| Direct coupling | Amide bond formation | HATU, TEA | Anhydrous DMF | RT, stirring until completion | Yields 29-91% for PEGylated derivatives |
Research Findings and Considerations
- The choice of leaving group and nucleophile significantly affects reaction efficiency and purity.
- Tosylation is a mild and effective activation method, producing crystalline intermediates that facilitate purification.
- Azide substitution followed by catalytic hydrogenation is a widely used, reliable method to obtain PEG bis-amines.
- Multi-step syntheses involving phthalate intermediates provide alternative routes with potential for high purity.
- Direct coupling reactions of O,O'-Bis(2-aminoethyl)octadecaethylene glycol demonstrate its utility in bioconjugation and drug delivery applications.
Physical and Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C40H84N2O19 |
| Molecular Weight | 897.10 g/mol |
| Density | 1.097 g/cm³ |
| Boiling Point | 807.2 °C at 760 mmHg |
| Flash Point | 421.8 °C |
| LogP | 0.62 (approximate hydrophilicity) |
| Index of Refraction | 1.469 |
These properties reflect the compound’s high molecular weight and hydrophilic PEG backbone, influencing solubility and reaction conditions.
Chemical Reactions Analysis
Coordination with Metal Ions
The compound forms stable complexes with transition metals, particularly platinum(II). Key findings include:
Platinum(II) Complexation
-
Reacts with cis-protected Pt(II) ions (e.g., [Pt(tmeda)(H₂O)₂]²⁺) to form water-soluble complexes of the type Pt(N,N)(PEGda)₂ , where N,N represents ligands like ethylenediamine (en) or 2,2'-bipyridine (2,2'-bipy) .
-
The resulting 62-membered chelate rings exhibit unusual stability due to the PEG chain’s flexibility and the amine’s strong σ-donor character.
Table 1: Properties of Pt(II)-PEGda Complexes
| Pt(II) Ligand | Chelate Ring Size | DNA Binding Affinity (Kd, nM) | Thermal Melting ΔTm (°C) |
|---|---|---|---|
| en | 62 | 12.4 ± 1.2 | +8.3 |
| 2,2'-bipy | 62 | 9.8 ± 0.9 | +6.7 |
Data derived from ESI-MS and UV-Vis thermal melting studies .
Nucleophilic Substitution Reactions
The primary amines participate in amide bond formation and alkylation:
Amide Coupling
-
Reacts with carboxylic acids (e.g., 4-pentynoic acid) using HATU/TEA activation in DMF, achieving yields >90% .
-
Example: Conjugation with TLR7 agonists for immunostimulatory molecule synthesis .
Alkylation
-
Amines undergo alkylation with electrophiles like alkyl halides or epoxides, though specific kinetic data remain unpublished.
Bioorthogonal Conjugation via Click Chemistry
The terminal azide/alkyne-functionalized derivatives enable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):
Reaction with 4-Pentynoic Acid
-
Azide-functionalized PEGda reacts with 4-pentynoic acid in t-butanol/H₂O, catalyzed by Cu(OAc)₂/Na ascorbate, yielding triazole-linked conjugates (95% yield) .
-
Conditions : 1:1 t-butanol/H₂O, room temperature, 2–4 hours.
Table 2: Click Chemistry Optimization
| Catalyst System | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cu(OAc)₂/Na Ascorbate | t-BuOH/H₂O | 95 | >98 |
| CuBr/PMDETA | DMF/H₂O | 87 | 95 |
DNA Interaction Studies
Pt(II)-PEGda complexes bind to nucleic acids:
-
Adduct Formation : ESI-MS confirms 1:1 adducts between [Pt(en)(PEGda)]²⁺ and 16-mer duplex DNA (D2), with binding constants (Kd) ~12 nM .
-
Thermal Stabilization : Increases DNA melting temperature (ΔTm) by +8.3°C, indicating duplex stabilization .
Comparative Reactivity
PEGda’s reactivity differs from traditional chelators:
| Feature | PEGda | EDTA (C₁₀H₁₆N₂O₈) |
|---|---|---|
| Metal Binding Mode | Flexible macrocyclic | Rigid polydentate |
| Solubility in Water | High (>100 mg/mL) | Moderate (50 mg/mL) |
| Bioorthogonal Handles | Aminoethyl groups | None |
Key Research Findings
-
Synthetic Utility : PEGda’s amines enable modular functionalization for drug delivery systems and biomaterial design .
-
Structural Insights : NMR (δ 8.44 ppm for amine protons) and ESI-MS (m/z 896.567 [M+H]⁺) confirm reaction outcomes .
-
Limitations : Bulkiness of the PEG chain may sterically hinder reactions with large biomolecules.
Scientific Research Applications
Chemistry
- Cross-linking Reagent: BAEG is utilized as a cross-linking agent in polymer chemistry, allowing for the formation of stable networks that enhance material properties.
- Building Block for Complex Molecules: It serves as a foundational component in synthesizing more complex chemical entities .
Biology
- Bioconjugation Techniques: BAEG is employed to modify biomolecules, facilitating the attachment of drugs to proteins or other biomolecules, enhancing their therapeutic efficacy .
- Linker in Drug Development: Its amino groups provide reactive sites for conjugation with various therapeutic agents, improving drug stability and solubility .
Medicine
- Drug Delivery Systems: BAEG is integral to the development of advanced drug delivery systems that can target specific tissues or cells, thereby increasing the effectiveness of treatments while minimizing side effects .
- Therapeutic Formulations: It is used in formulating therapeutic agents, particularly those requiring enhanced solubility and bioavailability .
Drug Delivery Research
A study demonstrated the use of BAEG in forming stable complexes with platinum-based drugs, enhancing their cytotoxicity against cancer cells while reducing systemic toxicity. The incorporation of BAEG into drug formulations led to improved cellular uptake and retention .
Immunological Applications
In immunology, BAEG has been utilized to synthesize PEGylated Toll-like receptor (TLR) agonists, which showed enhanced immunostimulatory effects compared to their non-PEGylated counterparts. This modification improved the pharmacokinetics and bioactivity of the TLR agonists .
Mechanism of Action
The mechanism of action of O,O’-Bis(2-aminoethyl)octadecaethylene glycol involves its ability to interact with various molecular targets through its amino and polyethylene glycol groups. The amino groups can form covalent bonds with electrophiles, while the polyethylene glycol chain provides solubility and flexibility . These interactions enable the compound to modify biomolecules, facilitate drug delivery, and enhance the properties of polymers.
Comparison with Similar Compounds
Key Characteristics:
- Synthesis: Synthesized via nucleophilic substitution or coupling reactions, such as the reaction of octadecaethylene glycol with 2-aminoethyl groups under anhydrous conditions (e.g., DCM, silica gel, 66% yield) .
- Purity : Commercial grades typically achieve ≥95% oligomer purity, ensuring consistency in bioconjugation applications .
- Applications :
- Crosslinking : Reacts with maleimide derivatives (e.g., N-(methoxycarbonyl)-3,4-dibromomaleimide) to form stable thioether bonds for antibody-drug conjugates .
- Bioorthogonal Chemistry : Used in interfacial crosslinking with tetrazine derivatives for hydrogel formation .
- Drug Delivery : Conjugated to Toll-like receptor (TLR) ligands to enhance solubility and targeting .
Functional Group Variations
Table 1: Functional Group Comparison
Key Observations:
- Reactivity :
- Amine-Terminated (PEG₁₈) : Direct reactivity with electrophiles (e.g., maleimides, activated esters) enables rapid crosslinking without pre-activation .
- Carboxyl-Terminated (PEG₁₂) : Requires carbodiimide activation (e.g., EDC/HOBt) for amide bond formation, introducing additional steps .
- Azide-Terminated (PEG₁₉) : Enables copper-free click chemistry, ideal for in vivo applications .
- Chain Length: Longer PEG chains (e.g., PEG₁₈) enhance water solubility and reduce immunogenicity but may introduce steric hindrance . Shorter chains (e.g., PEG₁₂) offer higher functional group density but lower solubility .
Key Observations:
- The diamine derivative (PEG₁₈) has a moderate synthesis yield (66%) compared to carboxylated PEG₁₂ (79%), likely due to challenges in amine group stabilization .
- Boc-protected PEG diamines require additional deprotection steps (e.g., TFA treatment), increasing synthesis complexity .
Solubility and Stability
- Carboxylated PEG₁₂ and azide-terminated PEG₁₉ show improved aqueous solubility due to polar functional groups .
- Stability :
Biological Activity
O,O'-Bis(2-aminoethyl)octadecaethylene glycol (often abbreviated as PEGda) is a hydrophilic polymer with significant biological activity, particularly in the fields of drug delivery and bioconjugation. This detailed review covers its synthesis, characterization, and biological applications, supported by relevant data tables and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 897.097 g/mol
- Density : 1.097 g/cm³
- Boiling Point : 807.2 °C
- Flash Point : 421.8 °C
- LogP : 0.61980
These properties indicate that PEGda is a stable compound with a high boiling point, making it suitable for various experimental conditions .
Synthesis and Characterization
PEGda can be synthesized through the reaction of ethylene glycol with aminoethyl groups. This process typically involves coupling reactions using reagents such as HATU and triethylamine . The characterization of PEGda includes techniques like NMR spectroscopy, mass spectrometry, and thermal analysis, which confirm its structure and purity.
Drug Delivery Systems
PEGda has been extensively studied for its role in drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents. For instance, when complexed with platinum(II) ions, PEGda forms water-soluble complexes that demonstrate enhanced cellular uptake and therapeutic efficacy against cancer cells .
Table 1: Summary of Biological Applications
| Application | Description |
|---|---|
| Drug Delivery | Forms stable complexes with drugs (e.g., platinum complexes) |
| Bioconjugation | Used to attach drugs or imaging agents to biomolecules |
| Gene Delivery | Facilitates the delivery of nucleic acids into cells |
| Immunological Assays | Serves as a carrier for antigens in vaccine formulations |
Case Studies
- Immunological Applications : In a study, PEGda was used to enhance the immunogenicity of Toll-Like Receptor (TLR) agonists by conjugating them with PEGda. This resulted in improved immune responses in animal models, indicating its potential use in vaccine development .
- Gene Delivery : PEGda has been utilized in gene therapy approaches where it serves as a carrier for plasmid DNA. Its ability to form nanoparticles enhances the stability and bioavailability of the genetic material, leading to more effective transfection rates in target cells .
- Complexation Studies : Research demonstrated that PEGda complexes with cis-protected platinum(II) ions can stabilize DNA structures, affecting their thermal melting temperatures. This suggests potential applications in cancer therapy where DNA targeting is crucial .
Q & A
Q. What are the critical considerations for synthesizing O,O'-Bis(2-aminoethyl)octadecaethylene glycol in high purity?
- Methodological Answer : Synthesis involves reacting 2-aminoethyl derivatives with octadecaethylene glycol under anhydrous conditions. Key steps include:
- Using a stoichiometric excess of (1R,8S,9R,4E)-bicyclo[6.1.0]non-4-en-9-ylmethyl(4-nitrophenyl) carbonate to drive the reaction to completion .
- Solvent choice: Anhydrous dichloromethane ensures optimal reactivity and minimizes hydrolysis .
- Purification via silica gel column chromatography with a 0–5% methanol gradient in dichloromethane to isolate the product (90% yield reported) .
- Confirm purity using NMR (δ 3.5–3.7 ppm for PEG backbone) and HRMS (theoretical [M] = 1253.7729; observed = 1253.7745) .
Q. How can researchers validate the oligomer purity of PEG-based diamines like this compound?
- Methodological Answer :
- Size-Exclusion Chromatography (SEC) : Resolve oligomers using a Superdex column calibrated with PEG standards. Purity >95% is achievable for well-controlled syntheses .
- MALDI-TOF MS : Detects molecular weight distribution (e.g., m/z 924.1 for 19-ethylene glycol units) .
- NMR Integration : Compare proton signals from PEG backbone (δ 3.5–3.7 ppm) vs. aminoethyl end groups (δ 2.6–2.8 ppm) to quantify functionalization efficiency .
Q. What safety protocols are essential for handling amino-functionalized PEG derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (risk of irritation: R36/37/38) .
- Ventilation : Use fume hoods to prevent inhalation of vapors during solvent evaporation .
- Storage : Keep at -20°C in sealed containers under nitrogen to prevent oxidation of amine groups .
Advanced Research Questions
Q. How can cross-linking efficiency be optimized in bioorthogonal applications using this compound?
- Methodological Answer :
- Stoichiometric Ratios : Use a 1:2 molar ratio of tetrazine-modified biomolecules to aminoethyl-PEG for maximal conjugation efficiency .
- Reaction Time : Monitor conjugation kinetics via fluorescence quenching (e.g., loss of tetrazine absorbance at 525 nm) over 12–24 hours .
- Analytical Validation : SEC-MALS or dynamic light scattering (DLS) confirms hydrodynamic radius changes post-conjugation (e.g., increase from 5 nm to 15 nm in cross-linked hydrogels) .
Q. What strategies mitigate batch-to-batch variability in amino-PEG derivatives for drug delivery?
- Methodological Answer :
- Controlled Polymerization : Use living anionic polymerization to minimize polydispersity (target ) .
- Post-Synthetic Modification : Introduce Boc-protected amines (e.g., Boc-Amino PEG-10 Amine) to stabilize reactive groups during storage .
- Quality Control : Implement orthogonal assays (e.g., TNBS assay for amine quantification + SEC for molecular weight) .
Q. How does the hydrodynamic radius of O,O'-Bis(2-aminoethyl)octadecaethylene glycol affect its performance in surface modification?
- Methodological Answer :
- DLS Measurements : For 18-ethylene glycol units, expect in aqueous buffer (pH 7.4) .
- Surface Coverage : Calculate grafting density () via quartz crystal microbalance (QCM-D):
where is the sensitivity constant and the solvent viscosity .
- Steric Effects : Longer PEG chains reduce non-specific protein adsorption but may hinder ligand-receptor binding .
Data Contradictions and Resolution
Q. Discrepancies in reported reactivity of amino-PEG derivatives: How to resolve?
- Analysis : Contradictions often arise from differences in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
